molecular formula C22H22N4O3 B14210792 D-Tryptophyl-L-tryptophan CAS No. 792960-11-3

D-Tryptophyl-L-tryptophan

Cat. No.: B14210792
CAS No.: 792960-11-3
M. Wt: 390.4 g/mol
InChI Key: NQIHMZLGCZNZBN-XLIONFOSSA-N
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Description

D-Tryptophyl-L-tryptophan is a dipeptide composed of two tryptophan molecules, one in the D-configuration and the other in the L-configuration Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the production of serotonin, a neurotransmitter

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophyl-L-tryptophan typically involves the coupling of D-tryptophan and L-tryptophan using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to form the dipeptide bond.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are often used to produce tryptophan, which can then be chemically or enzymatically coupled to form the dipeptide. This method offers a sustainable and cost-effective approach to large-scale production.

Chemical Reactions Analysis

Types of Reactions: D-Tryptophyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring in tryptophan can be oxidized to form compounds like indole-3-acetaldehyde.

    Reduction: Reduction of the indole ring can lead to the formation of tryptamine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like bromine (Br2) or alkylation using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Indole-3-acetaldehyde.

    Reduction: Tryptamine derivatives.

    Substitution: Halogenated or alkylated tryptophan derivatives.

Scientific Research Applications

D-Tryptophyl-L-tryptophan has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and as a model compound for understanding peptide behavior.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating serotonin levels and its use in drug delivery systems.

    Industry: Utilized in the production of functional foods and dietary supplements due to its role in serotonin synthesis and mood regulation.

Mechanism of Action

The mechanism of action of D-Tryptophyl-L-tryptophan involves its interaction with various molecular targets and pathways:

    Serotonin Pathway: As a precursor to serotonin, it can influence mood and cognitive functions.

    Protein Synthesis: Incorporated into proteins during translation, affecting protein structure and function.

    Neurotransmitter Regulation: Modulates the levels of other neurotransmitters, such as dopamine and norepinephrine, through its metabolic pathways.

Comparison with Similar Compounds

    L-Tryptophan: The naturally occurring form of tryptophan, essential for protein synthesis and serotonin production.

    D-Tryptophan: The D-isomer of tryptophan, less common but used in certain synthetic and research applications.

    Tryptamine: A derivative of tryptophan involved in the synthesis of neurotransmitters.

Uniqueness: D-Tryptophyl-L-tryptophan is unique due to its combination of D- and L-tryptophan, offering distinct biochemical properties that are not present in the individual isomers

Properties

CAS No.

792960-11-3

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H22N4O3/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29)/t17-,20+/m1/s1

InChI Key

NQIHMZLGCZNZBN-XLIONFOSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Origin of Product

United States

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